molecular formula C5H9N7O2 B8094791 (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate

(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate

Cat. No.: B8094791
M. Wt: 199.17 g/mol
InChI Key: SAYKIHGLYQYLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is a compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a methoxy group at the 4-position and a hydrazine moiety at the 7-position, along with a hydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with triazole precursors under reflux conditions. For example, acetyl acetone can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol, and the reaction mixture is refluxed at 80°C for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the hydrazine position.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes. For instance, triazolopyridazine derivatives have been investigated for their ability to inhibit c-Met and Pim-1 kinases, which are targets for cancer therapy .

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. Studies have shown that derivatives of triazolopyridazine can exhibit strong antiproliferative effects on tumor cells, making them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridazine scaffold.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is unique due to its specific substitution pattern and the presence of a hydrazine moiety

Properties

IUPAC Name

(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7O.H2O/c1-13-5-3-2(8-12-9-3)4(7-6)10-11-5;/h6H2,1H3,(H,7,10)(H,8,9,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYKIHGLYQYLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=NNN=C21)NN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.